![molecular formula C13H22N2O5S B13533796 Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)
Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate: is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps:
Formation of the Spiro Structure: The spiro structure is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Functional groups such as tert-butyl, methyl, and carboxylate are introduced through various organic reactions, including alkylation and esterification.
Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It modulates specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures.
Thia Compounds: Compounds containing sulfur atoms in similar oxidation states.
Diazaspiro Compounds: Compounds with similar diazaspiro structures.
Uniqueness
Structural Complexity: The unique combination of functional groups and spiro structure sets it apart from other compounds.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound.
Properties
Molecular Formula |
C13H22N2O5S |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2,2,4-trioxo-2λ6-thia-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-5-6-13(9-15)10(16)8-21(18,19)14(13)4/h5-9H2,1-4H3 |
InChI Key |
ZVHTYKVZQBHOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CS(=O)(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)


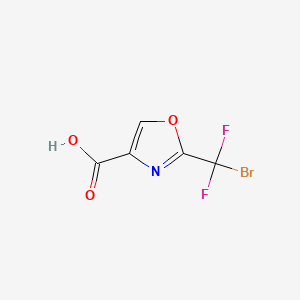
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
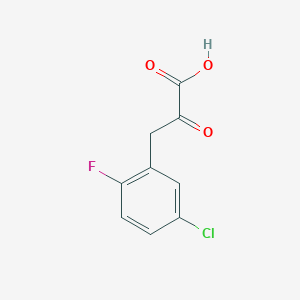
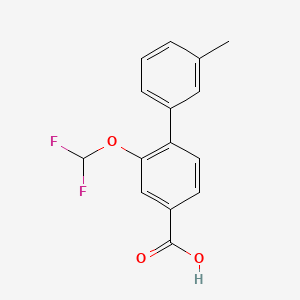
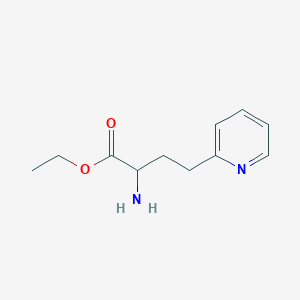

![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
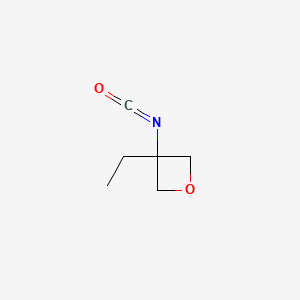
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)
